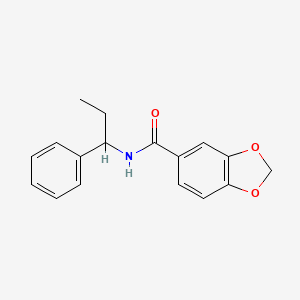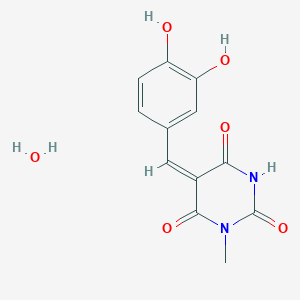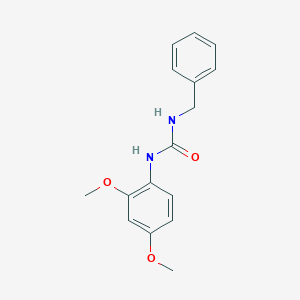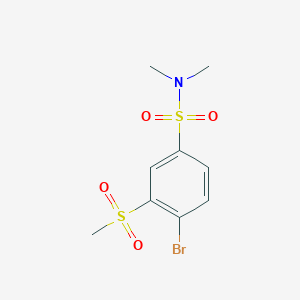![molecular formula C18H19BrClN3O B5376993 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)
2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase B (PKB) and has been studied extensively for its potential therapeutic applications. In
Applications De Recherche Scientifique
2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has potential applications in the treatment of diabetes, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the inhibition of protein kinase B (2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide), also known as Akt. 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Inhibition of 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide leads to the activation of downstream signaling pathways that promote apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potency as a 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibitor. It has a high affinity for 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide and can effectively inhibit its activity at low concentrations. However, one of the limitations is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide. One direction is to further explore its potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its potential as a drug candidate for clinical trials. Additionally, further studies are needed to determine its safety and toxicity profiles in vivo.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 3-chloro-4-(4-methyl-1-piperazinyl)aniline with 2-bromo-1-benzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
2-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c1-22-8-10-23(11-9-22)17-7-6-13(12-16(17)20)21-18(24)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXTMFTPIJFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5376957.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376973.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5376979.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-indanecarboxamide](/img/structure/B5376982.png)

